molecular formula C10H6Br2 B1298459 2,7-Dibromonaphthalene CAS No. 58556-75-5

2,7-Dibromonaphthalene

Cat. No.: B1298459
CAS No.: 58556-75-5
M. Wt: 285.96 g/mol
InChI Key: ODJZWBLNJKNOJK-UHFFFAOYSA-N
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Description

2,7-Dibromonaphthalene: is an organic compound with the molecular formula C10H6Br2 . It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 7 positions of the naphthalene ring. This compound is known for its symmetrical structure and is used as an intermediate in various chemical syntheses, particularly in the production of semiconducting materials and pharmaceuticals .

Mechanism of Action

Target of Action

2,7-Dibromonaphthalene is a double brominated naphthalene that has a symmetrical structure . It is primarily used as an intermediate for constructing semiconducting molecules in applications of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), and polymers for organic photovoltaics (OPVs) and air pollution applications .

Mode of Action

The compound interacts with its targets by participating in the construction of molecules. It is used as an intermediate in the synthesis of semiconducting molecules, which are crucial in the operation of OLEDs and OFETs .

Biochemical Pathways

It is known to be involved in the synthesis of semiconducting molecules, which play a significant role in the operation of oleds, ofets, and opvs .

Pharmacokinetics

It is known that the compound has a molecular weight of 28596 g/mol .

Result of Action

The use of this compound in the construction of semiconducting molecules results in the operation of OLEDs and OFETs . Additionally, it is used in the creation of polymers for OPVs and air pollution applications . For instance, nanotube air filters based on conjugated microporous polymers (CMPs) block type aerogel, which are derived from this compound, are used in the purification of dusty air .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound is used in the construction of molecules in applications of optical memory transistors, air pollution, and organic electronic devices

Biochemical Analysis

Biochemical Properties

2,7-Dibromonaphthalene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 involves the oxidation of the brominated naphthalene, leading to the formation of reactive intermediates. These intermediates can further react with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The generation of ROS can lead to oxidative stress, which in turn affects gene expression and cellular metabolism. In various cell types, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating signaling pathways such as the mitochondrial pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins. This binding can lead to the formation of adducts, which can interfere with normal cellular functions. Additionally, this compound can inhibit the activity of certain enzymes, such as those involved in DNA repair, leading to an accumulation of DNA damage and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade into various byproducts that may have different biological activities. Long-term exposure to this compound has been shown to result in sustained oxidative stress and chronic inflammation in cell cultures. These effects are often accompanied by alterations in cellular function, such as changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxicity, including liver and kidney damage. These adverse effects are often dose-dependent and may involve threshold effects, where a certain concentration of the compound is required to elicit a toxic response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The interaction of this compound with these metabolic pathways can influence the overall metabolic flux and levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria. This localization can influence the compound’s activity and its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be targeted to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. The localization of the compound within different subcellular compartments can also affect its interactions with enzymes and other biomolecules, thereby modulating its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

2,7-Dibromonaphthalene can be synthesized through the bromination of naphthalene. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions. The general reaction is as follows:

C10H8+2Br2C10H6Br2+2HBr\text{C}_{10}\text{H}_{8} + 2\text{Br}_{2} \rightarrow \text{C}_{10}\text{H}_{6}\text{Br}_{2} + 2\text{HBr} C10​H8​+2Br2​→C10​H6​Br2​+2HBr

Industrial Production Methods:

In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors with precise temperature and pressure controls to optimize yield and purity. The product is then purified through crystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,7-Dibromonaphthalene undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It participates in palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products:

    Substitution Products: Aminonaphthalenes, thiolated naphthalenes.

    Coupling Products: Biaryl compounds.

    Reduction Products: Naphthalene.

Scientific Research Applications

2,7-Dibromonaphthalene is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:

Comparison with Similar Compounds

  • 2,6-Dibromonaphthalene
  • 1,8-Dibromonaphthalene
  • 2,7-Dibromofluorene
  • 4,4’-Dibromobiphenyl

Comparison:

2,7-Dibromonaphthalene is unique due to its symmetrical structure, which allows for uniform reactivity at both bromine positions. This makes it particularly useful in the synthesis of symmetrical biaryl compounds and other complex molecules. In contrast, other dibromonaphthalenes like 2,6-dibromonaphthalene and 1,8-dibromonaphthalene have different substitution patterns, leading to variations in their reactivity and applications .

Properties

IUPAC Name

2,7-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJZWBLNJKNOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347742
Record name 2,7-Dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58556-75-5
Record name 2,7-Dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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